molecular formula C18H17FN2S B12424397 Cyp17-IN-1

Cyp17-IN-1

カタログ番号: B12424397
分子量: 312.4 g/mol
InChIキー: ATNGVPCHSCNOMP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cyp17-IN-1 is a selective inhibitor of cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1), an enzyme that plays a crucial role in the biosynthesis of androgensBy inhibiting CYP17A1, this compound effectively reduces androgen production, thereby impeding the growth and proliferation of androgen-dependent cancer cells .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Cyp17-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent transformation into the final product. One common synthetic route involves the use of molecular docking and molecular dynamics simulations to identify potential inhibitors, followed by the synthesis of these inhibitors through organic reactions . The reaction conditions often include the use of specific reagents, solvents, and catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring that the process is efficient, cost-effective, and environmentally friendly. This may involve optimizing reaction conditions, using continuous flow reactors, and implementing purification techniques to obtain high-purity this compound .

化学反応の分析

Types of Reactions

Cyp17-IN-1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: Involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce dehydrogenated products .

作用機序

Cyp17-IN-1 exerts its effects by selectively inhibiting the enzymatic activity of CYP17A1. This enzyme is responsible for the conversion of pregnenolone and progesterone to their respective 17α-hydroxylated products, which are then further converted to dehydroepiandrosterone and androstenedione. By inhibiting CYP17A1, this compound effectively reduces the production of androgens, thereby impeding the growth and proliferation of androgen-dependent cancer cells .

特性

分子式

C18H17FN2S

分子量

312.4 g/mol

IUPAC名

6-fluoro-2-[(4-methylpyridin-3-yl)methyl]-3,4-dihydro-1H-[1]benzothiolo[2,3-c]pyridine

InChI

InChI=1S/C18H17FN2S/c1-12-4-6-20-9-13(12)10-21-7-5-15-16-8-14(19)2-3-17(16)22-18(15)11-21/h2-4,6,8-9H,5,7,10-11H2,1H3

InChIキー

ATNGVPCHSCNOMP-UHFFFAOYSA-N

正規SMILES

CC1=C(C=NC=C1)CN2CCC3=C(C2)SC4=C3C=C(C=C4)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。